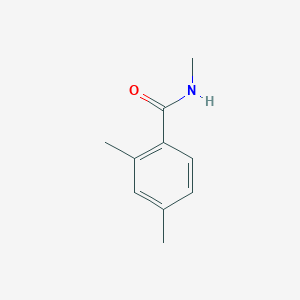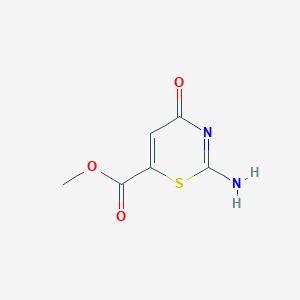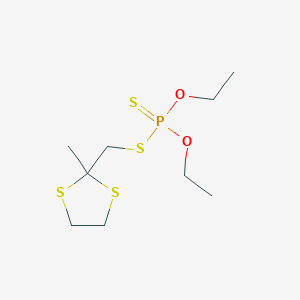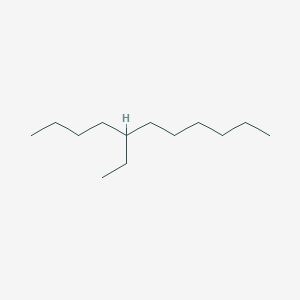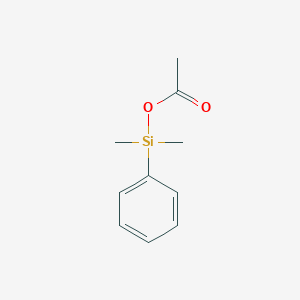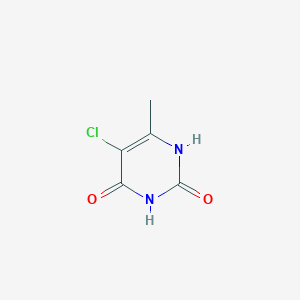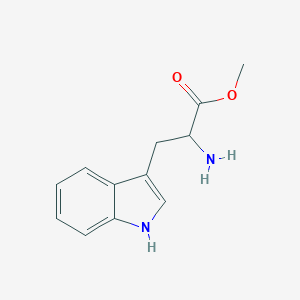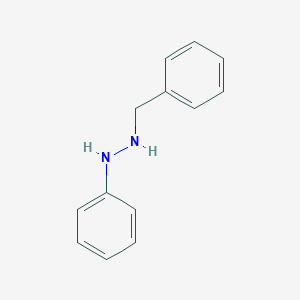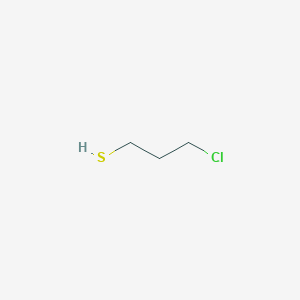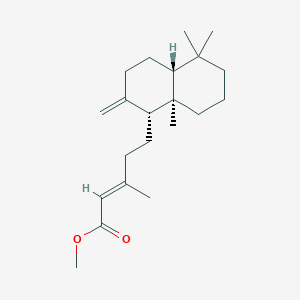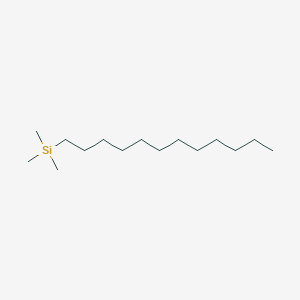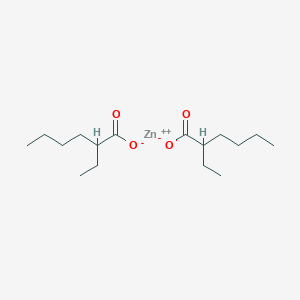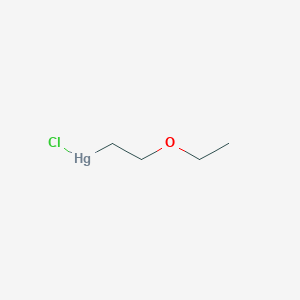
2-Ethoxyethylmercury chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethylmercury chloride, also known as EEMC, is a chemical compound that belongs to the family of organomercury compounds. It is widely used in scientific research for its unique properties and has been studied extensively for its potential applications in various fields.
科学的研究の応用
2-Ethoxyethylmercury chloride has been extensively used in scientific research for its unique properties. It is a potent inhibitor of the enzyme protein-tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 2-Ethoxyethylmercury chloride has been studied for its potential applications in the treatment of diabetes and obesity. It has also been used as a fluorescent probe for the detection of mercury ions in environmental samples and biological systems.
作用機序
2-Ethoxyethylmercury chloride inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can improve glucose metabolism and reduce insulin resistance. The mechanism of action of 2-Ethoxyethylmercury chloride has been studied in detail using various biochemical and biophysical techniques, including X-ray crystallography and molecular dynamics simulations.
生化学的および生理学的効果
2-Ethoxyethylmercury chloride has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, and its long-term effects on human health are not well understood.
実験室実験の利点と制限
2-Ethoxyethylmercury chloride has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its fluorescent properties for mercury ion detection, and its relatively simple synthesis method. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be carefully considered when handling this compound in the lab.
将来の方向性
There are several future directions for research on 2-Ethoxyethylmercury chloride. One area of interest is the development of 2-Ethoxyethylmercury chloride-based therapies for the treatment of diabetes and obesity. Another area of interest is the optimization of 2-Ethoxyethylmercury chloride synthesis methods to yield higher-purity compounds with fewer impurities. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be further studied to ensure safe handling of this compound in the lab. Finally, the use of 2-Ethoxyethylmercury chloride as a fluorescent probe for mercury ion detection can be further explored for environmental monitoring and biological imaging applications.
Conclusion:
In conclusion, 2-Ethoxyethylmercury chloride is a unique and potent organomercury compound that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxyethylmercury chloride has the potential to be a valuable tool for the development of novel therapies and environmental monitoring applications, but its potential health risks should be carefully considered when handling this compound in the lab.
合成法
2-Ethoxyethylmercury chloride can be synthesized through the reaction between ethylene oxide and mercuric chloride. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and the resulting product is purified through distillation or recrystallization. The synthesis method is relatively straightforward and has been optimized over the years to yield high-purity 2-Ethoxyethylmercury chloride.
特性
CAS番号 |
124-01-6 |
|---|---|
製品名 |
2-Ethoxyethylmercury chloride |
分子式 |
C4H9ClHgO |
分子量 |
309.16 g/mol |
IUPAC名 |
chloro(2-ethoxyethyl)mercury |
InChI |
InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChIキー |
SKJHMLZNOHLSOK-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg]Cl |
正規SMILES |
CCOCC[Hg]Cl |
その他のCAS番号 |
124-01-6 |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
